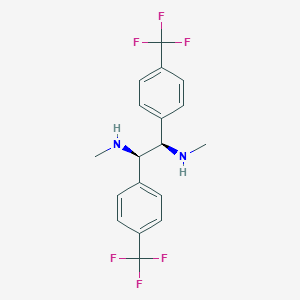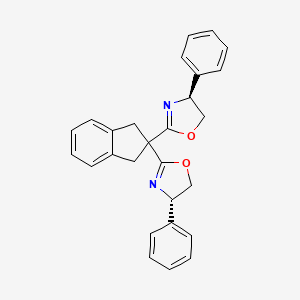
(1R,2R)-N1,N2-Dimethyl-1,2-bis(4-(trifluoromethyl)phenyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-N1,N2-Dimethyl-1,2-bis(4-(trifluoromethyl)phenyl)ethane-1,2-diamine is a synthetic organic compound characterized by the presence of two trifluoromethyl groups attached to phenyl rings, which are further connected to a central ethane-1,2-diamine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-N1,N2-Dimethyl-1,2-bis(4-(trifluoromethyl)phenyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)benzaldehyde and ethane-1,2-diamine.
Condensation Reaction: The aldehyde groups of 4-(trifluoromethyl)benzaldehyde react with the amine groups of ethane-1,2-diamine under acidic or basic conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired diamine compound.
Methylation: The final step involves the methylation of the amine groups using methyl iodide or dimethyl sulfate to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-N1,N2-Dimethyl-1,2-bis(4-(trifluoromethyl)phenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R,2R)-N1,N2-Dimethyl-1,2-bis(4-(trifluoromethyl)phenyl)ethane-1,2-diamine can be used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a drug candidate, particularly in the development of new pharmaceuticals targeting specific diseases.
Industry
In the industrial sector, this compound may find applications in the synthesis of advanced materials, such as polymers or coatings with unique properties.
Mecanismo De Acción
The mechanism of action of (1R,2R)-N1,N2-Dimethyl-1,2-bis(4-(trifluoromethyl)phenyl)ethane-1,2-diamine would depend on its specific application. For example, if used as a drug, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine: Similar structure but without the trifluoromethyl groups.
(1R,2R)-N1,N2-Dimethyl-1,2-bis(4-methylphenyl)ethane-1,2-diamine: Similar structure with methyl groups instead of trifluoromethyl groups.
Uniqueness
The presence of trifluoromethyl groups in (1R,2R)-N1,N2-Dimethyl-1,2-bis(4-(trifluoromethyl)phenyl)ethane-1,2-diamine imparts unique properties such as increased lipophilicity and metabolic stability, which may enhance its performance in various applications compared to similar compounds without these groups.
Propiedades
IUPAC Name |
(1R,2R)-N,N'-dimethyl-1,2-bis[4-(trifluoromethyl)phenyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F6N2/c1-25-15(11-3-7-13(8-4-11)17(19,20)21)16(26-2)12-5-9-14(10-6-12)18(22,23)24/h3-10,15-16,25-26H,1-2H3/t15-,16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPBPDDAIKYJNS-HZPDHXFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=C(C=C1)C(F)(F)F)C(C2=CC=C(C=C2)C(F)(F)F)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H](C1=CC=C(C=C1)C(F)(F)F)[C@@H](C2=CC=C(C=C2)C(F)(F)F)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F6N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Amino-2',4'-dichloro-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8194095.png)
![4-Amino-2'-chloro-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8194096.png)
![4-Amino-2'-methoxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8194105.png)





![4-[4-[2,4,5-tris[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid](/img/structure/B8194147.png)



![2,2'-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(4,1-phenylene))diacetonitrile](/img/structure/B8194167.png)
![[1,1'-Biphenyl]-3-carbonitrile, 4-amino-2'-(trifluoromethyl)-](/img/structure/B8194183.png)
